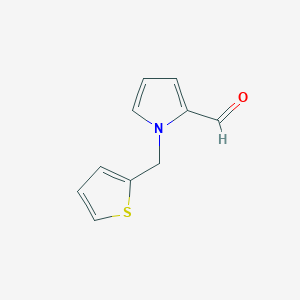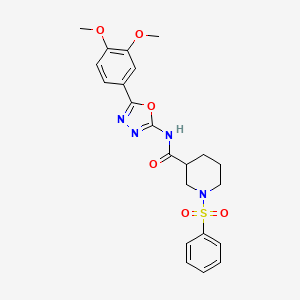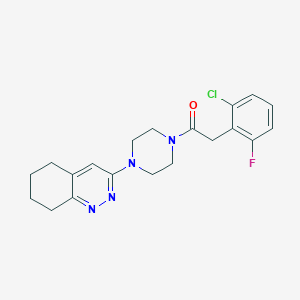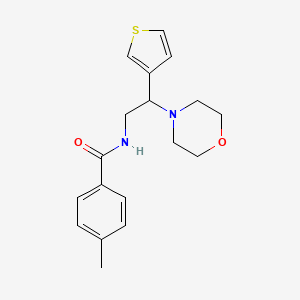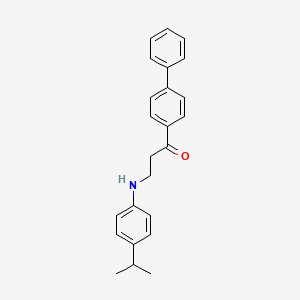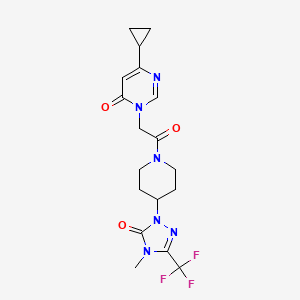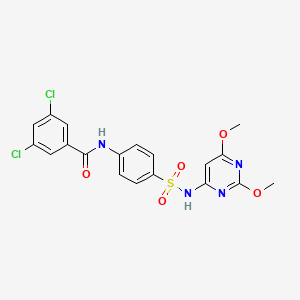
3,5-dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide, commonly known as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
Ultrasound Assisted Synthesis
A study detailed the ultrasound-assisted synthesis of novel derivatives related to the specified compound. These derivatives showed significant anti-tubercular activity and were non-cytotoxic to human cancer cell lines, indicating potential in anti-tubercular drug development (Nimbalkar et al., 2018).
Anticancer and Anti-Inflammatory Agents
Another research synthesized novel compounds derived from similar structures, displaying potent anti-inflammatory and analgesic properties. Some derivatives notably inhibited COX-2 selectively, suggesting applications in pain management and anti-inflammatory therapies (Abu‐Hashem et al., 2020).
Fluorescence Binding Studies
In a study, novel p-hydroxycinnamic acid amides structurally similar to the compound were synthesized. These showed interactions with bovine serum albumin, indicating potential for biomedical applications in drug delivery systems (Meng et al., 2012).
Molecular Docking and DFT Calculations
Research involving the synthesis of benzenesulfonamide derivatives, which are structurally analogous, involved molecular docking and DFT calculations. These compounds exhibited promising in vitro antitumor activity, suggesting their potential in cancer treatment (Fahim & Shalaby, 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the fibroblast growth factor receptor tyrosine kinases .
Mode of Action
The compound 3,5-dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide inhibits zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages .
Biochemical Pathways
The compound this compound affects the inflammatory response pathway. It significantly downregulates the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, which are elevated in zymosan-induced generalised inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 .
Pharmacokinetics
Result of Action
The compound this compound has an immunomodulatory effect against generalised inflammatory response with non-toxicity both in vitro and in vivo . It has therapeutic potential for various chronic inflammatory illnesses .
Action Environment
The compound’s efficacy was tested in a mice model of zymosan-induced generalised inflammation , suggesting that it may be effective in a variety of biological environments.
properties
IUPAC Name |
3,5-dichloro-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O5S/c1-29-17-10-16(23-19(24-17)30-2)25-31(27,28)15-5-3-14(4-6-15)22-18(26)11-7-12(20)9-13(21)8-11/h3-10H,1-2H3,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXHCRNGTADFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

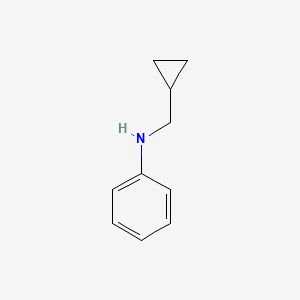
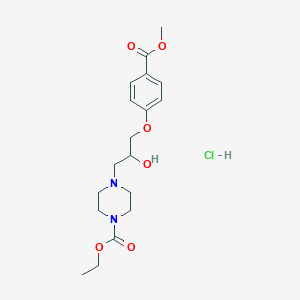
![4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
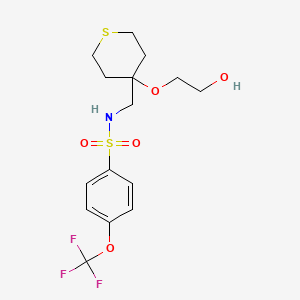
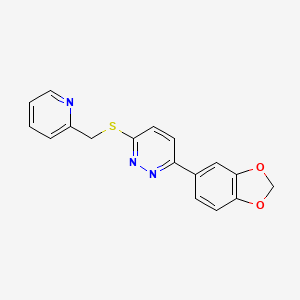
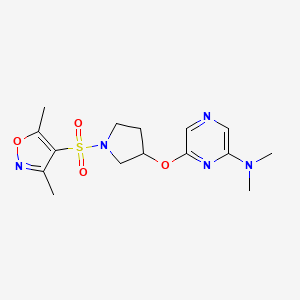
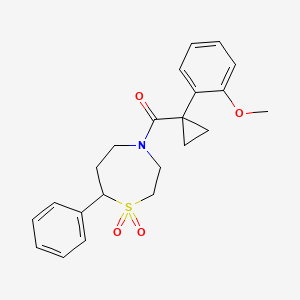
![2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2598047.png)
